molecular formula C15H11F3N2O3 B605203 AF38469 CAS No. 1531634-31-7

AF38469

Katalognummer: B605203
CAS-Nummer: 1531634-31-7
Molekulargewicht: 324.26
InChI-Schlüssel: JWCUSQCZMQIBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AF38469 ist ein niedermolekularer Inhibitor von Sortilin, einem Rezeptor, der an verschiedenen zellulären Prozessen beteiligt ist, darunter Proteinsortierung und Signaltransduktion. Sortilin ist an mehreren Krankheiten beteiligt, insbesondere an neurodegenerativen Erkrankungen und bestimmten Krebsarten. This compound hat sich in präklinischen Studien als vielversprechend erwiesen, da es die Sortilin-Aktivität modulieren und so den Krankheitsverlauf beeinflussen kann .

Wissenschaftliche Forschungsanwendungen

AF38469 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Sortilin hemmt, einen Rezeptor, der an verschiedenen zellulären Prozessen beteiligt ist. Die Hemmung von Sortilin durch this compound verhindert die Bindung von Liganden wie Neurotensin und Progranulin und moduliert so nachgeschaltete Signalwege. Diese Hemmung kann zu einer reduzierten lysosomalen Dysfunktion bei neurodegenerativen Erkrankungen und einer verringerten Invasion und Metastasierung von Krebszellen bei Glioblastom führen .

Wirkmechanismus

Target of Action

The primary target of AF38469 is Sortilin , a protein that plays a significant role in various biological and tumour-related processes . Sortilin is a functional receptor for progranulin, a cytokine that affects cancer stem cells and is associated with therapy resistance in a range of cancer types .

Mode of Action

this compound acts by inhibiting Sortilin, thereby blocking the action of progranulin . It has been shown to bind as strongly as neurotensin to Sortilin . By interfering with the binding of neurotensin, this compound prevents this ligand from engaging the Sortilin receptor .

Biochemical Pathways

The inhibition of Sortilin by this compound affects the progranulin pathway. Progranulin is a potent activator of cancer stem cells, and its exposure can cause dedifferentiation and increased proliferation of the cancer stem cell pool . This process is dependent on Sortilin, the receptor for progranulin .

Pharmacokinetics

this compound is an orally bioavailable Sortilin inhibitor . .

Result of Action

The inhibition of Sortilin by this compound results in the suppression of progranulin-induced propagation of cancer stem cells, both in vitro and in vivo . It also prevents metastasis in mice . Importantly, this compound treatment offers complete protection against cancer cell infiltration from the xenograft into the skin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, progranulin, the target of this compound, is highly secreted in ERα-negative breast cancer as well as in ERα-positive breast cancer under hypoxic adaptation . Therefore, the tumor microenvironment can potentially impact the action of this compound.

Biochemische Analyse

Biochemical Properties

AF38469 interacts with sortilin, a protein involved in the regulation of intracellular transport . It inhibits sortilin, thereby affecting the biochemical reactions that this protein is involved in . The nature of this interaction is inhibitory, with this compound binding to sortilin and preventing it from carrying out its normal functions .

Cellular Effects

This compound has significant effects on cellular processes. In glioblastoma cells, it suppresses migration and invasion by inhibiting epithelial-mesenchymal transition (EMT)-like mesenchymal transition . In lysosomal storage disorder models, it improves lysosomal and glial pathology . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to sortilin and inhibiting its function . This leads to changes in gene expression and cellular metabolism, as sortilin is involved in the regulation of these processes . The inhibition of sortilin by this compound can also lead to changes in enzyme activity, as sortilin interacts with various enzymes in the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that this compound has therapeutic effects at certain dosages .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with sortilin . Sortilin is a part of various metabolic pathways, and the inhibition of sortilin by this compound can affect these pathways .

Subcellular Localization

Given its interaction with sortilin, it is likely that it is found in the same subcellular locations as this protein .

Vorbereitungsmethoden

Die Synthese von AF38469 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Syntheseroute umfasst typischerweise:

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um Skalierbarkeit, Kosteneffizienz und Einhaltung regulatorischer Standards zu gewährleisten.

Analyse Chemischer Reaktionen

AF38469 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

    Substitution: this compound kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Biologische Aktivität

AF38469 is a small molecule inhibitor of sortilin, a member of the VPS10P family of sorting receptors, known for its role in various biological processes, including lysosomal function and cell signaling. This compound has garnered attention for its potential therapeutic applications in treating lysosomal storage disorders (LSDs) and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.

This compound functions primarily by inhibiting sortilin, which has been implicated in several pathological processes:

  • Lysosomal Function : Sortilin plays a crucial role in lysosomal biogenesis and function. Inhibition of sortilin by this compound leads to enhanced lysosomal enzyme activity and improved lysosomal function across various LSD models, particularly in Batten disease. This is achieved through the activation of transcription factor EB (TFEB), which regulates lysosomal gene expression .
  • Cell Motility and Invasion : In glioblastoma (GBM) cells, this compound reduces cell motility and invasion by inhibiting epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. The compound achieves this by modulating pathways involving Glycogen synthase kinase 3 beta (GSK-3β) and β-catenin .

Lysosomal Storage Disorders

This compound has shown significant promise in preclinical studies focused on LSDs:

  • Improvement in Lysosomal Dysfunction : In mouse models of Batten disease, treatment with this compound resulted in reduced lysosomal storage material accumulation, enhanced enzyme activity (PPT1 and TPP1), and decreased neuroinflammation. Specifically, a study reported that this compound treatment completely rescued tremor phenotypes associated with CLN2 disease models .
  • Enzyme Activity Assays : The effects of this compound on enzyme activities were quantified, demonstrating significant increases in PPT1 and TPP1 enzyme levels across various genotypes. For instance, treatment with 40 nM this compound significantly increased PPT1 activity in multiple mutant MEF lines .

Glioblastoma

In the context of GBM:

  • Inhibition of Tumor Growth : this compound has been shown to significantly impair the migratory capabilities of GBM cell lines (U87 and A172) in wound-healing assays. Additionally, transwell assays indicated that this compound markedly reduced the invasive capacity of these cells .
  • In Vivo Efficacy : Animal studies involving orthotopic xenografts demonstrated that intraperitoneal administration of this compound led to reduced tumor sizes compared to control groups. MRI imaging confirmed these findings, indicating the compound's potential as an effective antitumor agent .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusKey FindingsReference
Lysosomal Storage DisordersImproved lysosomal function; increased PPT1 and TPP1 activity; reduced neuroinflammation
GlioblastomaInhibited cell motility; reduced invasion; decreased tumor size in vivo
MechanismActivation of TFEB; inhibition of EMT via GSK-3β/β-catenin pathway

Case Study 1: Batten Disease Model

In a study involving CLN2 Batten disease mice treated with this compound, researchers observed a significant reduction in lysosomal dysfunction markers and neuroinflammatory responses. The treatment resulted in normalized enzyme activities comparable to wild-type controls, indicating the potential for this compound as a therapeutic option for LSDs.

Case Study 2: Glioblastoma Treatment

A preclinical trial using U87 GBM cells demonstrated that this compound treatment led to a marked decrease in cell invasion capabilities. Subsequent animal model studies revealed that mice treated with this compound exhibited smaller tumor volumes compared to controls, suggesting its efficacy as an antitumor agent.

Eigenschaften

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCUSQCZMQIBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.